Anti-MRSA Potency: 4100-Fold Improvement Over Saturated Natural Anacardic Acid
Against methicillin-resistant Staphylococcus aureus (MRSA), 6-(4',8'-dimethylnonyl)salicylic acid demonstrated an MIC of 0.39 µg/mL—equivalent to the most potent analog in the series, 6-cyclododecylmethyl salicylic acid—and was explicitly noted as superior to the most potent natural anacardic acid (C15:3 triene) [1]. The saturated natural anacardic acid (C15:0) has a reported MIC of 1600 µg/mL against MRSA, as disclosed in the patent literature [2]. This represents an approximately 4100-fold potency enhancement attributable solely to side-chain engineering (branched C11 vs. linear C15).
| Evidence Dimension | Minimum inhibitory concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 0.39 µg/mL |
| Comparator Or Baseline | Natural anacardic acid C15:0 (6-pentadecylsalicylic acid): 1600 µg/mL; Natural C15:3 triene: 6.5 µg/mL; 6-Cyclododecylmethyl salicylic acid: 0.39 µg/mL |
| Quantified Difference | ~4100-fold more potent than C15:0; ~17-fold more potent than C15:3 triene |
| Conditions | Broth microdilution assay against methicillin-resistant S. aureus (MRSA) clinical isolates [1][2] |
Why This Matters
For screening programs targeting MRSA, using natural anacardic acids would require milligram-per-milliliter concentrations that are impractical for hit-to-lead development, while this compound operates at sub-µg/mL concentrations.
- [1] Green IR, Tocoli FE, Lee SH, Nihei K, Kubo I. Molecular design of anti-MRSA agents based on the anacardic acid scaffold. Bioorg Med Chem. 2007;15(18):6236-6241. doi:10.1016/j.bmc.2007.06.022. View Source
- [2] Patent WO2008062436A2 / US 20100016630 A1. Antimicrobial derivatives of anacardic acid and process for preparing the same. https://patents.google.com/patent/WO2008062436. View Source
